1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
CAS No.: 1021055-33-3
Cat. No.: VC5227804
Molecular Formula: C18H20N6O4S
Molecular Weight: 416.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021055-33-3 |
|---|---|
| Molecular Formula | C18H20N6O4S |
| Molecular Weight | 416.46 |
| IUPAC Name | 6-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
| Standard InChI | InChI=1S/C18H20N6O4S/c1-13-19-20-17-4-5-18(21-24(13)17)22-6-8-23(9-7-22)29(25,26)14-2-3-15-16(12-14)28-11-10-27-15/h2-5,12H,6-11H2,1H3 |
| Standard InChI Key | XWHTUKDNPJXMDL-UHFFFAOYSA-N |
| SMILES | CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Introduction
Structural Characterization and Molecular Design
Core Components and Functional Groups
The molecule comprises three distinct regions:
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Piperazine ring: A six-membered diamine heterocycle known for its conformational flexibility and ability to interact with biological targets through hydrogen bonding and electrostatic interactions .
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2,3-Dihydro-1,4-benzodioxine-6-sulfonyl group: A bicyclic ether system fused to a sulfonyl moiety, which enhances solubility and modulates electronic properties .
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3-Methyl- triazolo[4,3-b]pyridazin-6-yl group: A fused triazole-pyridazine aromatic system with a methyl substituent, likely influencing π-π stacking and metabolic stability .
The sulfonyl group bridges the benzodioxine and piperazine components, while the triazolopyridazine is attached to the piperazine’s distal nitrogen. This arrangement creates a planar aromatic region (triazolopyridazine) and a flexible, polar region (piperazine-benzodioxine), enabling multitarget engagement.
Comparative Analysis with Structural Analogs
PubChem data for the related compound 1-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-(6-methyl-1-benzofuran-3-yl)ethan-1-one (CID 2674365) reveals a molecular weight of 456.5 g/mol and a calculated logP (clogP) of 3.28 . By analogy, the target compound’s clogP is expected to fall between 2.5 and 3.5, balancing hydrophobicity for membrane penetration and hydrophilicity for solubility. The triazolopyridazine moiety may further reduce logP compared to bulkier aromatic systems, as seen in sulfonylpiperazine benzothiazinones (clogP reduction from 4.31 to 3.28 upon sulfonylation) .
Table 1: Physicochemical Properties of Analogous Compounds
| Compound | Molecular Weight (g/mol) | clogP | Water Solubility (mg/mL) |
|---|---|---|---|
| CID 2674365 | 456.5 | 3.28 | 0.12 |
| Macozinone (MCZ) | 401.4 | 4.31 | 0.05 |
| sPBTZ169 | 452.5 | 3.28 | 0.18 |
| Triazolopyridine derivative 3a | 438.3 | 2.89 | 0.23 |
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
While no explicit synthesis route for the target compound is documented, a two-step approach analogous to sulfonylpiperazine benzothiazinones can be hypothesized:
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Piperazine functionalization: React 3-methyl- triazolo[4,3-b]pyridazin-6-amine with 1,4-dibromobutane under nucleophilic substitution conditions to form 4-{3-methyl- triazolo[4,3-b]pyridazin-6-yl}piperazine.
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Sulfonylation: Treat the intermediate with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride in the presence of a base (e.g., triethylamine) to yield the final product.
Critical challenges include steric hindrance from the triazolopyridazine group and ensuring regioselectivity during sulfonylation. Microwave-assisted synthesis may enhance reaction efficiency, as demonstrated in triazolopyridine derivatives .
Stability and Degradation Pathways
The sulfonamide linkage is susceptible to hydrolytic cleavage under strongly acidic or basic conditions. Accelerated stability studies of similar compounds indicate <10% degradation after 48 hours at pH 7.4 and 40°C . The triazolopyridazine ring demonstrates oxidative stability in human hepatocyte assays, with metabolic soft spots primarily on alkyl substituents .
Structure-Activity Relationship (SAR) Considerations
Role of Triazolopyridazine Substitution
Methyl groups at the 3-position of triazolopyridazine enhance metabolic stability by shielding reactive sites from cytochrome P450 oxidation . In contrast, bulkier substituents at this position reduce target affinity due to steric clashes, as observed in triazolopyridine derivatives with IC50 values increasing from 41 nM (3a) to 590 nM (methyl-substituted analogs) .
ADME/Toxicity Profile
Absorption and Distribution
The compound’s moderate clogP (estimated 2.8–3.2) suggests adequate gastrointestinal absorption but limited CNS penetration. Plasma protein binding is anticipated to exceed 90% based on sulfonamide-containing analogs .
Metabolism and Excretion
In vitro hepatocyte studies of triazolopyridazine derivatives show primary oxidation at the methyl group, yielding carboxylic acid metabolites . Sulfonamide cleavage is unlikely under physiological conditions, given the stability of analogous compounds . Renal excretion is predicted to dominate, with <5% hepatic clearance.
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